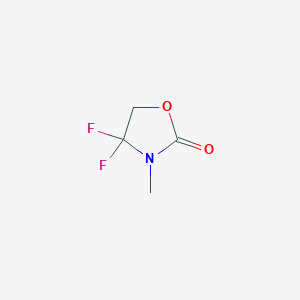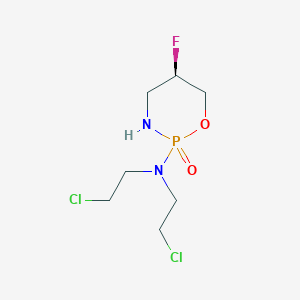
(2S,5R)-N,N-Bis(2-chloroethyl)-5-fluoro-1,3,2-oxazaphosphinan-2-amine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-N,N-Bis(2-chloroethyl)-5-fluoro-1,3,2-oxazaphosphinan-2-amine 2-oxide is a complex organophosphorus compound It is characterized by the presence of a fluorine atom, two chloroethyl groups, and an oxazaphosphinan ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-N,N-Bis(2-chloroethyl)-5-fluoro-1,3,2-oxazaphosphinan-2-amine 2-oxide typically involves multiple steps. The starting materials often include 2-chloroethylamine and fluorinated phosphoramidic dichloride. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The synthesis may involve the following steps:
Formation of the oxazaphosphinan ring: This step involves the reaction of 2-chloroethylamine with phosphoramidic dichloride in the presence of a base, such as triethylamine, to form the oxazaphosphinan ring.
Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, often using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide derivative. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2S,5R)-N,N-Bis(2-chloroethyl)-5-fluoro-1,3,2-oxazaphosphinan-2-amine 2-oxide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphorus atom.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the oxazaphosphinan ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-CPBA are common oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would result in the formation of phosphoric acid derivatives.
科学的研究の応用
(2S,5R)-N,N-Bis(2-chloroethyl)-5-fluoro-1,3,2-oxazaphosphinan-2-amine 2-oxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Biological Research: The compound is used to investigate the mechanisms of action of organophosphorus compounds in biological systems.
Industrial Applications: It is explored for use in the synthesis of other organophosphorus compounds and as a reagent in organic synthesis.
作用機序
The mechanism of action of (2S,5R)-N,N-Bis(2-chloroethyl)-5-fluoro-1,3,2-oxazaphosphinan-2-amine 2-oxide involves the formation of DNA cross-links. The chloroethyl groups react with nucleophilic sites on DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death. The fluorine atom enhances the compound’s reactivity and stability, making it more effective in its biological activity.
類似化合物との比較
Similar Compounds
Cyclophosphamide: A widely used anticancer drug with a similar oxazaphosphinan ring structure but lacks the fluorine atom.
Ifosfamide: Another anticancer agent with structural similarities but different substituents on the oxazaphosphinan ring.
Melphalan: An alkylating agent with similar DNA cross-linking properties but a different chemical structure.
Uniqueness
(2S,5R)-N,N-Bis(2-chloroethyl)-5-fluoro-1,3,2-oxazaphosphinan-2-amine 2-oxide is unique due to the presence of the fluorine atom, which enhances its reactivity and stability. This makes it potentially more effective as an anticancer agent compared to similar compounds.
特性
分子式 |
C7H14Cl2FN2O2P |
|---|---|
分子量 |
279.07 g/mol |
IUPAC名 |
(5R)-N,N-bis(2-chloroethyl)-5-fluoro-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H14Cl2FN2O2P/c8-1-3-12(4-2-9)15(13)11-5-7(10)6-14-15/h7H,1-6H2,(H,11,13)/t7-,15?/m1/s1 |
InChIキー |
PBDYZVRPUSRBCR-ZVHFFGPBSA-N |
異性体SMILES |
C1[C@H](COP(=O)(N1)N(CCCl)CCCl)F |
正規SMILES |
C1C(COP(=O)(N1)N(CCCl)CCCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


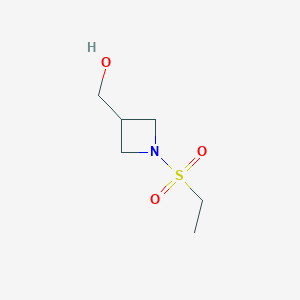

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
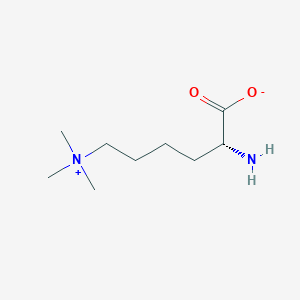
![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
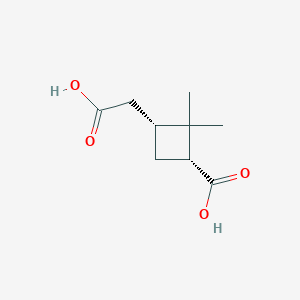
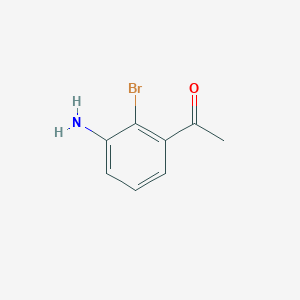

![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)


![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)

